1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride
Description
1-[(2R)-Piperidin-2-yl]ethan-1-one hydrochloride is a chiral piperidine derivative characterized by a ketone group at the ethanone position and a stereospecific (2R) configuration at the piperidine ring. This compound is commercially available as a high-purity building block for organic synthesis, with applications in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances solubility and stability, making it suitable for biochemical assays and pharmaceutical development . The compound’s stereochemistry is critical for interactions with biological targets, as evidenced by the distinction between its (2R) and (2S) stereoisomers in supplier catalogs .
Properties
IUPAC Name |
1-[(2R)-piperidin-2-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAHXNYUNRUDM-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride typically involves the reaction of piperidine derivatives with ethanone compounds under controlled conditions. One common method includes the use of specific oxidants and additives to achieve selective synthesis . Industrial production methods often involve multi-step processes to ensure high yield and purity, including the use of advanced catalytic systems and optimized reaction conditions .
Chemical Reactions Analysis
Hydrogenation of Unsaturated Precursors
The compound’s synthesis often involves hydrogenation of unsaturated intermediates. For example, 5-methylene piperidines undergo catalytic hydrogenation to yield 5-methyl derivatives. This reaction is stereoselective, with substrates containing trifluoroacetyl (TFA) groups showing higher stereochemical control compared to Boc-protected analogs .
| Substrate | Protecting Group | Diastereoselectivity (cis:trans) |
|---|---|---|
| 5-Methylene piperidine | TFA | 4:1 |
| 5-Methylene piperidine | Boc | 1.5:1 |
Hydrogenation of Heck reaction products (e.g., 2,5-disubstituted piperidines) further expands structural diversity .
Acid-Catalyzed Hydrolysis and Cyclization
The ketone group participates in acid-mediated reactions. For instance, hydrolysis under HCl generates intermediates that cyclize to form piperidine derivatives. A notable example is the conversion of 6-oxoamino acids to 2,6-disubstituted piperidines via reductive cyclization :
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Hydrolysis : Treatment with 6 N HCl removes protective groups and hydrolyzes nitriles to carboxylic acids.
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Cyclization : Subsequent hydrogenation forms piperidines with stereochemical control dictated by steric hindrance .
Racemization During Workup
The stereochemical integrity of the (2R)-configuration is sensitive to basic conditions. Sodium hydroxide generated during sodium hydride quenching can deprotonate α-hydrogens, leading to racemization . Modified workups improve enantiomeric purity:
| Workup Condition | Enantiomeric Excess (ee) |
|---|---|
| 1.5 mL H₂O per 1 mmol substrate | 0% (racemic) |
| 10 mL H₂O per 1 mmol substrate | 94% |
| Phosphate buffer (pH 7) | 97% |
Nucleophilic Substitution Reactions
The piperidine nitrogen can undergo alkylation or acylation. In one protocol, benzylamine reacts with allylic acetates via palladium-catalyzed amination to form substituted piperidines :
Example Reaction :
Coupling Reactions
The compound’s amine group participates in peptide-like couplings. For example, HATU-mediated amidation with amino alcohols proceeds efficiently in dichloromethane/DMF :
Reagents :
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HATU (1.5 equiv)
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DIPEA (5 equiv)
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(S)-1-amino-3-chloropropan-2-ol
Yield : >70% after extraction and purification .
Reductive Amination and Cyclization
Cross metathesis followed by domino reduction-cyclization converts allylglycine derivatives into cis-pipecolates. Hydrogenation achi
Scientific Research Applications
Medicinal Chemistry
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its structural similarity to other piperidine derivatives allows it to interact with multiple biological targets, making it valuable in drug development.
Key Applications :
- Neurological Disorders : It has been investigated for potential use in treating conditions such as Alzheimer's disease and Lewy Body dementia due to its activity on muscarinic receptors .
| Application Area | Description |
|---|---|
| Neurology | Potential treatment for cognitive deficits |
| Pharmacology | Precursor for synthesizing biologically active molecules |
Biological Research
The compound is utilized in studies focusing on enzyme mechanisms and receptor interactions. Its ability to modulate enzyme activity makes it a useful tool for investigating biochemical pathways.
Case Studies :
- A study assessing the interaction of similar compounds with CB1 receptors demonstrated that variations in structure significantly affect binding affinity and biological activity .
| Study Focus | Findings |
|---|---|
| Enzyme Mechanisms | Identified as an inhibitor/activator of specific enzymes |
| Receptor Binding | Variations lead to different pharmacological profiles |
Industrial Applications
In the industrial sector, this compound is used as a building block in the synthesis of fine chemicals. Its stability and solubility facilitate its incorporation into various manufacturing processes.
| Industry Application | Description |
|---|---|
| Fine Chemicals | Intermediate for producing specialized compounds |
Interaction Studies
Research has shown that compounds similar to this compound exhibit varying affinities for receptors based on structural nuances, underscoring the importance of precise chemical design in drug development .
Mechanism of Action
The mechanism of action of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Pyrrolidin-2-yl)ethan-1-one Hydrochloride
- Structure : Replaces the piperidine ring with a five-membered pyrrolidine ring.
- Application : Less prevalent in recent literature, indicating lower utility in current medicinal chemistry pipelines.
1-(3-Benzylpiperazin-1-yl)ethan-1-one Hydrochloride
- Structure : Incorporates a benzyl-substituted piperazine ring instead of piperidine.
- Key Differences : The benzyl group introduces aromaticity and bulk, which may enhance selectivity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Synthesized in high yield (94%), suggesting robust synthetic routes .
- Application: Potential use in central nervous system (CNS) drug development due to piperazine’s prevalence in psychotropic agents.
Piperidine Derivatives with Varied Substituents
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride
- Structure: Features a bis-piperidine scaffold with an amino linker.
- Key Differences : Increased complexity and basicity due to dual piperidine rings and dihydrochloride salt form. This structure may enhance binding to enzymes or receptors requiring multivalent interactions .
- Application : Suitable for targeting protein-protein interactions or allosteric modulation.
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone
- Structure: Chloroethanone group attached to a dimethyl-diphenyl-substituted piperidine.
- Key Differences : Bulky aromatic substituents improve lipophilicity, favoring blood-brain barrier penetration. The chloro group enhances electrophilicity, enabling covalent binding strategies .
- Application : Explored in antimicrobial and anticancer agent development.
Stereochemical Variants
1-[(2S)-Piperidin-2-yl]ethan-1-one Hydrochloride
- Structure : Stereoisomer of the target compound with (2S) configuration.
- Key Differences : Stereochemistry impacts chiral recognition in biological systems. Supplier listings differentiate between (2R) and (2S) forms, highlighting their distinct roles in enantioselective synthesis .
- Application : Used in asymmetric catalysis or to study stereochemical effects on drug activity.
Comparative Data Table
Research Findings and Trends
- Stereochemical Impact : The (2R) configuration of the target compound is prioritized in supplier catalogs, suggesting its dominance in enantioselective applications .
- Cost and Availability: The high cost of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride (€1,281.00/g) reflects its specialized synthesis and chiral purity, contrasting with cheaper, non-chiral analogues .
- Biological Relevance: Piperidine derivatives with ethanone groups are frequently explored for antimicrobial and CNS activities, though direct data on the target compound’s efficacy remains sparse .
Biological Activity
1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride, also known as 1-(piperidin-2-yl)ethanone hydrochloride, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight: 163.65 g/mol
- Appearance: White to off-white powder
- Solubility: Soluble in water and various organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of neurotransmitter systems and other physiological processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions.
- Receptor Binding: It interacts with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
Biological Activities
Research indicates that this compound exhibits several biological activities:
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Analgesic Properties:
- Exhibits pain-relieving effects, potentially useful in the management of pain conditions.
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Antidepressant Effects:
- Influences neurotransmitter systems, showing promise in treating mood disorders.
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Cognitive Enhancement:
- Preliminary studies suggest it may enhance cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.
- Antimicrobial Activity:
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(4-(Ethylamino)piperidin-1-yl)ethanone hydrochloride | Structure | Analgesic and antidepressant properties |
| 1-(Phenyl-piperidin-2-yl)ethanone hydrochloride | Structure | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the structural integrity and purity of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride?
- Methodological Answer :
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X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm stereochemistry and crystal packing .
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Spectroscopy : Combine -NMR and -NMR to validate the piperidine ring conformation and ketone functionality. Mass spectrometry (HRMS) ensures molecular weight accuracy.
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HPLC-PDA : Employ reverse-phase chromatography with UV detection (e.g., 210–260 nm) to assess purity (>95%) and detect impurities .
- Data Table :
| Parameter | Technique | Target Specification |
|---|---|---|
| Purity | HPLC-PDA | ≥95% |
| Stereochemistry | X-ray (SHELXL) | R-configuration at C2 |
| Molecular Weight | HRMS | 239.8 (CHNO·HCl) |
Q. How should researchers handle safety risks associated with this compound during laboratory experiments?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult SDS Section 4 for detailed protocols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
- Methodological Answer :
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Assay Standardization : Compare studies using identical receptor-binding assays (e.g., cholinergic activity via acetylcholinesterase inhibition assays) .
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Meta-Analysis : Adjust for variables like enantiomeric purity (e.g., R-configuration vs. racemic mixtures) and solvent effects (DMSO vs. saline) .
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In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins and validate experimental discrepancies .
- Data Table :
| Study | Reported IC (nM) | Assay Type | Solvent |
|---|---|---|---|
| A (2023) | 120 ± 15 | Radioligand | DMSO/PBS |
| B (2024) | 250 ± 30 | Fluorometric | Saline |
Q. What strategies optimize stereochemical purity during asymmetric synthesis of the (2R)-piperidin-2-yl moiety?
- Methodological Answer :
-
Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
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Catalytic Asymmetric Synthesis : Use palladium-catalyzed hydrogenation with (R)-BINAP ligands to favor the R-configuration .
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Dynamic Kinetic Resolution : Apply enzymes (e.g., lipases) in tandem with racemization catalysts to enhance enantiomeric excess (ee >98%) .
- Data Table :
| Method | Catalyst/Agent | ee Achieved | Yield (%) |
|---|---|---|---|
| Palladium-BINAP | Pd(OAc) | 95% R | 82 |
| Enzymatic Resolution | Candida antarctica | 98% R | 75 |
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile, DMF) for slow evaporation at 4°C to grow single crystals .
- Additive Engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize the piperidine ring conformation.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL-2018/3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
